2-(3-Chloro-4-methylphenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3-Chloro-4-methylphenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a difluoroethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-methylphenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 3-chloro-4-methylphenyl derivatives with difluoroethanamine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which is highly effective in forming the desired product . The reaction conditions often include the use of a suitable solvent, such as ethanol, and a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-4-methylphenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The chloro group in the phenyl ring can undergo substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-(3-Chloro-4-methylphenyl)-2,2-difluoroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological systems.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: This compound shares the chloro-substituted phenyl ring but differs in its functional groups and chemical properties.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another related compound with a similar phenyl ring structure but different substituents and applications.
Uniqueness
2-(3-Chloro-4-methylphenyl)-2,2-difluoroethan-1-amine is unique due to its specific combination of a chloro-substituted phenyl ring and a difluoroethanamine moiety
Properties
Molecular Formula |
C9H10ClF2N |
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Molecular Weight |
205.63 g/mol |
IUPAC Name |
2-(3-chloro-4-methylphenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C9H10ClF2N/c1-6-2-3-7(4-8(6)10)9(11,12)5-13/h2-4H,5,13H2,1H3 |
InChI Key |
KLLSJMRJKDQUAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)(F)F)Cl |
Origin of Product |
United States |
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